molecular formula C22H25N5O2 B1679399 Rizatriptan benzoate CAS No. 145202-66-0

Rizatriptan benzoate

Cat. No. B1679399
M. Wt: 391.5 g/mol
InChI Key: JPRXYLQNJJVCMZ-UHFFFAOYSA-N
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Description

Rizatriptan benzoate is a selective 5-hydroxytryptamine1B/1D (5-HT1B/1D) receptor agonist . It is used to treat acute migraine headaches with or without aura . It works in the brain to relieve the pain from migraine headaches . It is not used to prevent migraine headaches and is not used for cluster headaches . Rizatriptan benzoate is not an ordinary pain reliever. It will not relieve any kind of pain other than migraine headaches .


Molecular Structure Analysis

Rizatriptan benzoate has a molecular formula of C22H25N5O2 . Its average mass is 391.466 Da and its monoisotopic mass is 391.200836 Da .

Scientific Research Applications

Pediatric Migraine Treatment

Rizatriptan Benzoate has been approved for pediatric use in children aged 6–17 years, recognizing the need for migraine-specific medications in this demographic. Its rapid onset of action is particularly beneficial for the generally shorter migraine attacks in children compared with adults (Kacperski & O’Brien, 2012).

Innovative Formulation Approaches

Orally disintegrating tablets (ODTs) using natural superdisintegrants have been developed to overcome swallowing difficulties, providing a quick onset of action. A study utilizing Plantago ovata mucilage and crospovidone showed rapid disintegration and high drug release (Tabbakhian, Shahtalebi, Salehi, & Keshvari, 2014).

Pharmacological Stability and Taste Masking

Studies on the stress degradation behavior of Rizatriptan Benzoate under various conditions and efforts to mask its bitter taste using cation exchange resins have been conducted to improve patient compliance and drug stability (Amolkumar, Ashok, & Kiran, 2015); (Chaudhari, Chaudhari, Kolhe, & More, 2006).

Mechanism of Action and Neurological Effects

Research exploring Rizatriptan's effects on gene expression related to the endogenous pain modulatory system in a rat model of migraine indicates its potential to regulate pain pathways, providing insights into its analgesic mechanisms (Yao, Man, Luo, Yu, & Ji, 2012).

Comparative Efficacy with Other Treatments

Comparative studies with other triptans have been conducted to evaluate Rizatriptan's effectiveness and safety in treating migraine attacks, supporting its favorable profile against alternatives like sumatriptan (Goldstein, Ryan, Jiang, Getson, Norman, Block, & Lines, 1998).

Novel Delivery Systems

The development of microspheres for nasal delivery aims to bypass the gastrointestinal tract for faster onset of action, enhancing the therapeutic efficacy of Rizatriptan Benzoate in migraine treatment (Butani, Shah, Parmar, & Rajput, 2016).

Safety And Hazards

Rizatriptan benzoate may cause serious side effects, especially in people who have heart or blood vessel disease . It may cause serious eye irritation . It should not be used if you have uncontrolled high blood pressure, heart problems, a history of heart attack or stroke, or circulation problems that cause a lack of blood supply within the body .

properties

IUPAC Name

benzoic acid;N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5.C7H6O2/c1-19(2)6-5-13-8-17-15-4-3-12(7-14(13)15)9-20-11-16-10-18-20;8-7(9)6-4-2-1-3-5-6/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3;1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRXYLQNJJVCMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3.C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20162937
Record name Rizatriptan benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rizatriptan benzoate

CAS RN

145202-66-0
Record name 1H-Indole-3-ethanamine, N,N-dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-, benzoate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145202-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rizatriptan benzoate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145202660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rizatriptan benzoate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758919
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Record name Rizatriptan benzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIZATRIPTAN BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR978S7QHH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 147 mg (1.2 mmoles) of benzoic acid in 1 ml of isopropyl acetate was added slowly to a solution of 300 mg (1.1 mmoles) of the rizatriptan base in 2.6 ml of isopropyl alcohol. The mixture was stirred at room temperature for 30 minutes and evaporated to dryness, and the residue recrystallised from ethanol to give 345 mg (80%) of rizatriptan benzoate as a white crystalline solid.
Quantity
147 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,800
Citations
AS Kumari, S Subhasish, DK Kaushik… - Int J ChemTech …, 2010 - researchgate.net
… ABSTRACT: Rizatriptan benzoate is a triptan drug and it is a selective 5-Hydroxy … validated for the routine estimation of rizatriptan benzoate in bulk drug and pharmaceutical preparations…
Number of citations: 27 www.researchgate.net
K Ravikumar, B Sridhar, H Krishnan - Acta Crystallographica Section …, 2007 - scripts.iucr.org
Rizatriptan benzoate [systematic name: N,N-dimethyl-3-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium benzoate], C15H20N5+·C7H5O2−, is a selective serotonin receptor …
Number of citations: 10 scripts.iucr.org
B Bhupinder, J Sarita - Int J Drug Dev Res, 2012 - academia.edu
… Abstract Rizatriptan Benzoate, a serotonin 5-HT1 receptor agonist is a new generation … The present study investigated the possibility of developing Rizatriptan benzoate fast dissolving …
Number of citations: 117 www.academia.edu
S Salehi, S Boddohi - Progress in biomaterials, 2017 - Springer
… New formulation of buccal films containing rizatriptan benzoate (RB) was prepared by solvent casting method using various concentrations of hydroxypropyl methylcellulose (HPMC …
Number of citations: 98 link.springer.com
BM Rao, S Sangaraju, MK Srinivasu… - … of pharmaceutical and …, 2006 - Elsevier
… for the quantitative determination of rizatriptan benzoate, used to treat … on bulk sample of rizatriptan benzoate using acid (0.5N … reference standard of rizatriptan benzoate and the mass …
Number of citations: 80 www.sciencedirect.com
TJS Raj, C Bharathi, MS Kumar, J Prabahar… - … of Pharmaceutical and …, 2009 - Elsevier
… Pure impurities obtained by isolation were co-injected with Rizatriptan benzoate sample to confirm the retention times in HPLC. Structure elucidation of these impurities by spectral data …
Number of citations: 35 www.sciencedirect.com
A Singh, R Ubrane, P Prasad, S Ramteke - Materials today: proceedings, 2015 - Elsevier
… Rizatriptan benzoate has been shown to relieve migraine within 2 hr in 67% to 77% of … bioavailability of rizatriptan benzoate is 40-45% 20. Rizatriptan benzoate undergoes metabolism …
Number of citations: 32 www.sciencedirect.com
RV Keny, C Desouza, CF Lourenco - Indian journal of …, 2010 - ncbi.nlm.nih.gov
… of mouth disintegrating tablets of rizatriptan benzoate to produce the intended benefits. Mouth disintegrating tablets of rizatriptan benzoate were prepared using superdisintegrants …
Number of citations: 41 www.ncbi.nlm.nih.gov
D Karthikeyan, S Sri, CS Kumar - Indo American Journal of …, 2013 - researchgate.net
… oral films containing Rizatriptan Benzoate, an antimigraine … Rizatriptan Benzoate, a serotonin 5-HT1 receptor agonist is … possibility of developing Rizatriptan benzoate fast dissolving …
Number of citations: 33 www.researchgate.net
B Haarika, PR Veerareddy - Malay J Pharm Sci, 2012 - usm.my
… Rizatriptan benzoate is a potent and selective 5-HTIB/ID receptor agonist and is effective for … of rizatriptan benzoate to produce intended effects. The sublingual rizatriptan benzoate …
Number of citations: 14 web.usm.my

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